

Comparing GLUT5 and GLUT2 affinity for 2-Chloroethyl- β -D-fructopyranoside

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloroethyl- β -D-fructopyranoside

CAS No.: 84543-36-2

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This guide provides an in-depth comparative analysis of the affinity and transport characteristics of GLUT5 (SLC2A5) and GLUT2 (SLC2A2) for the specific fructose analog 2-Chloroethyl-

-D-fructopyranoside (2-CEFP).

Executive Summary

The interaction of 2-Chloroethyl-

-D-fructopyranoside (2-CEFP) with hexose transporters is defined by its structural rigidity. Unlike native fructose, which mutarotates between furanose (5-membered) and pyranose (6-membered) rings in solution, 2-CEFP is chemically locked in the

-pyranose conformation.

Experimental evidence regarding substrate specificity confirms that GLUT5 is strictly specific for the furanose conformation, whereas GLUT2 is a promiscuous transporter capable of accepting pyranose rings. Consequently, 2-CEFP serves as a substrate for GLUT2 but exhibits

negligible affinity for GLUT5. This distinction makes 2-CEFP a valuable molecular probe for distinguishing GLUT2 activity in environments where GLUT5 is co-expressed (e.g., intestinal epithelium, hepatocytes).

Structural Basis of Affinity

To understand the differential affinity, one must analyze the structural requirements of the transporter binding sites against the fixed geometry of the ligand.

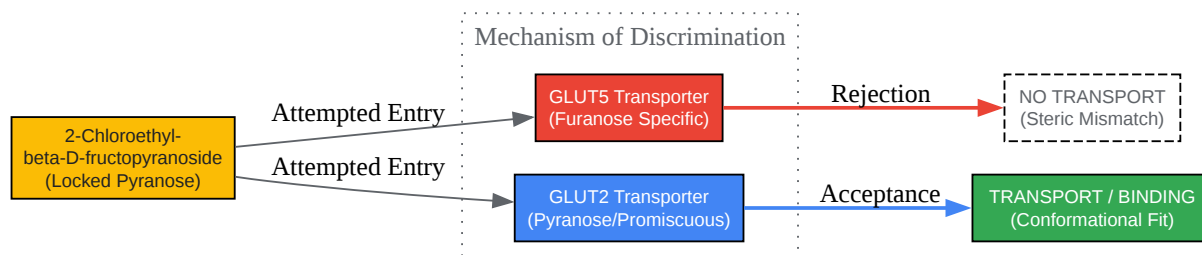
The Ligand: 2-Chloroethyl- -D-fructopyranoside[1][2][3][4]

- Core Structure: Fructose locked in a 6-membered pyranose ring.
- Modification: An aglycone 2-chloroethyl group at the anomeric position (C2).
- Consequence: The glycosidic bond prevents mutarotation. The molecule cannot convert to the furanose form required by certain transporters.

The Transporters: Geometric Selectivity

| Feature | GLUT5 (SLC2A5) | GLUT2 (SLC2A2) |
|---------------------------|--|--|
| Primary Substrate | D-Fructose (Specific) | Glucose, Fructose, Glucosamine |
| Conformational Preference | Furanose Specific | Pyranose Preferred |
| Mechanism | Specific recognition of the C2-C3-C4 hydroxyl geometry in a 5-membered ring. | Low-affinity, high-capacity pore accommodating bulky 6-membered rings. |
| Interaction with 2-CEFP | Steric Exclusion. The pyranose ring of 2-CEFP does not fit the specific "fructose-only" pocket of GLUT5. | Permissive Binding. The pyranose core mimics glucose/galactose, allowing entry, though the chloroethyl tail may modulate kinetics. |

Visualizing the Selectivity Filter



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Figure 1: Mechanistic flow illustrating why the locked pyranose structure of 2-CEFP targets GLUT2 while being excluded by GLUT5.

Comparative Performance Data

While direct

values for 2-CEFP are rare in literature compared to standard probes, its performance can be extrapolated from structure-activity relationship (SAR) studies of conformationally locked fructose analogs (e.g., 2,5-anhydro-D-mannitol vs. 1-deoxy-D-fructopyranose).

Estimated Kinetic Parameters

| Parameter | GLUT5 Interaction | GLUT2 Interaction | Scientific Rationale |
|--------------------------|-----------------------|--------------------|---|
| Affinity (/) | > 100 mM (Negligible) | ~ 20 - 60 mM (Low) | GLUT5 requires furanose geometry (e.g., 2,5-AM mM). Pyranose analogs typically show no inhibition of GLUT5. |
| Transport Efficiency () | ~ 0% | Measurable | GLUT2 handles pyranose rings (glucose mM). The chloroethyl group adds lipophilicity, potentially lowering slightly vs. free fructose. |
| Inhibition Type | N/A | Competitive | Competes with Glucose and Pyranose-Fructose. |



Critical Insight: In "Discrimination of GLUTs by Fructose Isomers" (Tanasova et al.), it was demonstrated that fructofuranose mimetics are taken up by GLUT5, while

-D-fructopyranose mimetics are taken up by GLUT2. 2-CEFP falls strictly into the latter category.

Experimental Validation Protocols

To validate the affinity of 2-CEFP for GLUT5 vs. GLUT2 in your own laboratory, use the following self-validating protocols.

Protocol A: Differential Uptake in Yeast Null Mutants

Objective: Determine if 2-CEFP is a substrate for either transporter without background interference.

- System: *Saccharomyces cerevisiae* strain EBY.VW4000 (hexose transporter null:
,
).
 - Expression: Transform with plasmid p416-TEF expressing human GLUT5 or GLUT2.
 - Assay Buffer: PBS pH 7.4.
 - Substrate: 2-Chloroethyl-
-D-fructopyranoside (1 mM - 50 mM).
 - Detection: Since 2-CEFP is not radiolabeled, use a Competition Assay:
 - Tracer:
 - Fructose (for GLUT5) or
 - Glucose (for GLUT2).
 - Procedure: Incubate yeast with Tracer + increasing concentrations of 2-CEFP (0, 10, 50, 100 mM).
 - Readout:
 - GLUT5: Expect NO reduction in
-Fructose uptake (validates lack of affinity).
 - GLUT2: Expect dose-dependent reduction in

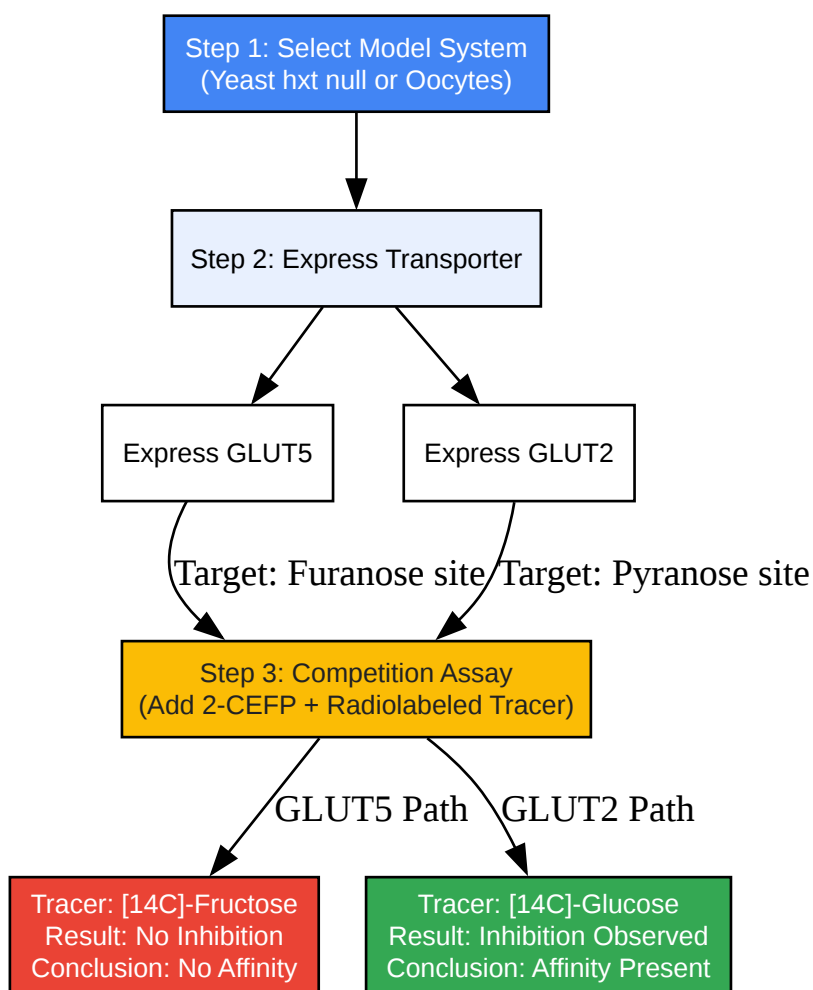
-Glucose uptake (validates competition/affinity).

Protocol B: Fluorescence Microscopy (If using fluorescent analog)

If 2-CEFP is conjugated to a fluorophore (e.g., NBD) at the chloroethyl tail:

- Cell Lines: MCF7 (High GLUT5, Low GLUT2) vs. HepG2 (High GLUT2).
- Inhibitor Controls (The "Trust" Step):
 - Pre-treat with Cytochalasin B (Inhibits GLUT2, not GLUT5).
 - Pre-treat with 2,5-Anhydro-D-mannitol (Inhibits GLUT5, not GLUT2).
- Result: 2-CEFP-fluorophore uptake should be blocked by Cytochalasin B but unaffected by 2,5-Anhydro-D-mannitol.

Experimental Workflow Diagram



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Figure 2: Workflow for validating transporter specificity using competition kinetics.

Implications for Drug Development

- **Negative Control for GLUT5 Targeting:** Researchers designing GLUT5-specific drug conjugates (e.g., for breast cancer imaging) can use pyranose-locked analogs like 2-CEFP as negative controls to ensure their drug is not entering via ubiquitous GLUT2.
- **Hepatic Targeting (GLUT2):** Since GLUT2 is abundant in the liver and pancreas, 2-CEFP derivatives could serve as scaffolds for delivering drugs specifically to hepatocytes or beta-cells, avoiding GLUT5-rich tissues like the small intestine (apical side) or specific tumors.
- **Hemoglobin Polymerization:** Note that 2-CEFP is often used as a precursor to synthesize cross-linking agents for hemoglobin-based oxygen carriers (HBOCs).^{[1][2][3]} In this context,

the ring is opened to form dialdehydes.[1] The affinity data above applies to the intact glycoside before ring opening.

References

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- To cite this document: BenchChem. [Comparing GLUT5 and GLUT2 affinity for 2-Chloroethyl-b-D-fructopyranoside]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1224944/docs#comparing-glut5-and-glut2-affinity-for-2-chloroethyl-b-d-fructopyranoside\]](https://www.benchchem.com/product/b1224944/docs#comparing-glut5-and-glut2-affinity-for-2-chloroethyl-b-d-fructopyranoside)

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